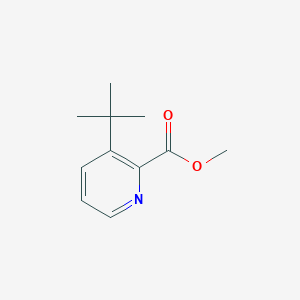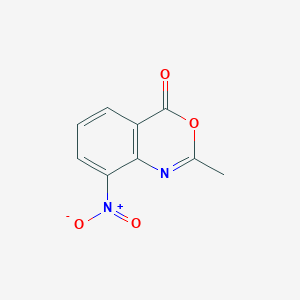
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone class. It is known for its antimicrobial properties and has been shown to be effective against various bacteria, including Staphylococcus aureus . This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one can be synthesized through the reaction of 2-methylphenol with nitric acid . The process involves nitration of the phenol group followed by cyclization to form the benzoxazinone ring. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazinone ring allows for various substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzoxazinones, and other heterocyclic compounds
Scientific Research Applications
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects against bacterial infections.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one involves its interaction with bacterial enzymes and proteins. The compound inhibits the growth of bacteria by interfering with their metabolic processes. The nitro group plays a crucial role in its antimicrobial activity, and the benzoxazinone ring structure enhances its binding affinity to bacterial targets .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Similar structure but lacks the nitro group, resulting in different chemical properties and applications.
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazinone derivative with a nitro group at a different position, leading to variations in its biological activity.
Uniqueness
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its antimicrobial activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
103028-64-4 |
|---|---|
Molecular Formula |
C9H6N2O4 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-methyl-8-nitro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H6N2O4/c1-5-10-8-6(9(12)15-5)3-2-4-7(8)11(13)14/h2-4H,1H3 |
InChI Key |
RSDIZLRVZHYTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)

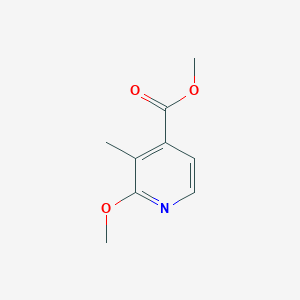
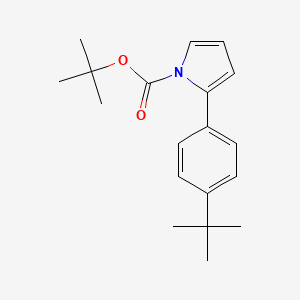
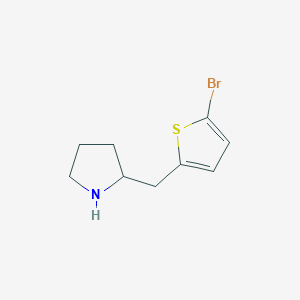
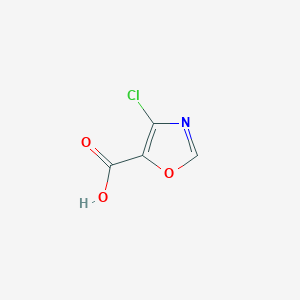





![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)
